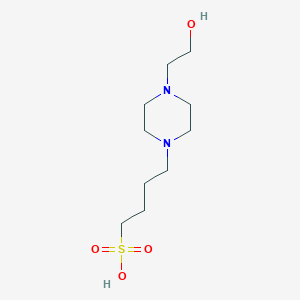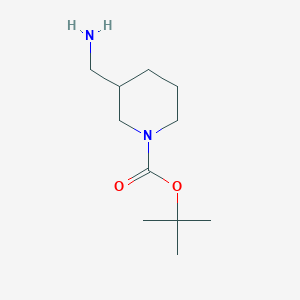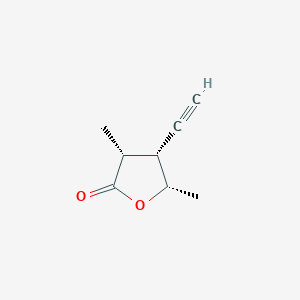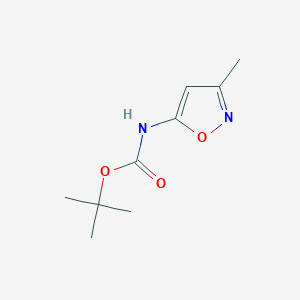
4-Bromo-3-fluoronitrobenzène
Vue d'ensemble
Description
1-Bromo-2-fluoro-4-nitrobenzene is an organic compound with the molecular formula C6H3BrFNO2. It is a pale yellow solid that is used as an intermediate in various chemical syntheses. The compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring, making it a versatile building block in organic chemistry .
Applications De Recherche Scientifique
1-Bromo-2-fluoro-4-nitrobenzene is widely used in scientific research due to its versatility. Some of its applications include:
Mécanisme D'action
Target of Action
It’s known that nitrobenzene derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
4-Bromo-3-fluoronitrobenzene, like other nitrobenzene derivatives, can undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks the aromatic ring, replacing one of the substituents (in this case, the bromine atom). This process can lead to changes in the compound’s structure and, consequently, its biological activity .
Biochemical Pathways
For instance, they can inhibit enzyme activity or disrupt cellular signaling .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (220) and its solubility, suggest that it could be absorbed and distributed in the body . Its metabolism and excretion would likely involve enzymatic reactions that modify its structure, making it more soluble and easier to excrete .
Result of Action
Given its reactivity, it could potentially cause cellular damage or disrupt normal cellular functions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromo-3-fluoronitrobenzene. For instance, its reactivity might be affected by the pH of its environment, and its stability could be influenced by temperature .
Méthodes De Préparation
The synthesis of 1-Bromo-2-fluoro-4-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of 1-bromo-2-fluorobenzene, followed by purification steps to isolate the desired product . Industrial production methods often utilize cost-effective raw materials and optimized reaction conditions to achieve high yields and purity. For example, a patented method involves the acetylation of o-bromoaniline, followed by nitration, hydrolysis, and diazotization reactions to produce 1-Bromo-2-fluoro-4-nitrobenzene .
Analyse Des Réactions Chimiques
1-Bromo-2-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where the bromine or nitro group is replaced by other substituents.
Sonogashira Coupling: This reaction involves the coupling of 1-Bromo-2-fluoro-4-nitrobenzene with terminal alkynes in the presence of a palladium catalyst to form substituted alkynes.
Major products formed from these reactions include various substituted benzene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
1-Bromo-2-fluoro-4-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-4-fluoro-2-nitrobenzene: This compound has the same molecular formula but different positions of the substituents, leading to different chemical properties and reactivity.
2-Bromo-1-fluoro-4-nitrobenzene: Another isomer with different substitution patterns, affecting its use in various chemical reactions.
4-Bromo-1-fluoro-2-nitrobenzene: Used in similar applications but with distinct reactivity due to the different arrangement of substituents.
The uniqueness of 1-Bromo-2-fluoro-4-nitrobenzene lies in its specific substitution pattern, which makes it suitable for targeted chemical syntheses and applications in various fields.
Propriétés
IUPAC Name |
1-bromo-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYQMHQOHNGPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373682 | |
| Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185331-69-5 | |
| Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-fluoro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



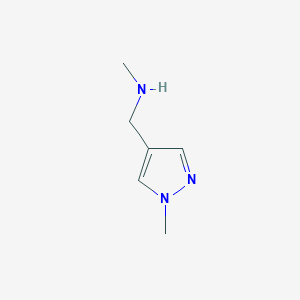


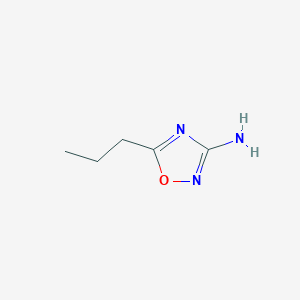
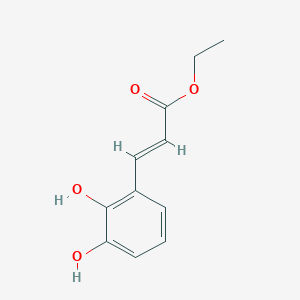
![[2-(Methylamino)pyridin-4-yl]methanol](/img/structure/B69229.png)
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)
